2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1-thiol
Description
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1-thiol is an organic compound characterized by the presence of a dioxolane ring and a thiol group
Properties
CAS No. |
2228795-18-2 |
|---|---|
Molecular Formula |
C7H14O2S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanethiol |
InChI |
InChI=1S/C7H14O2S/c1-7(2)8-5-6(9-7)3-4-10/h6,10H,3-5H2,1-2H3 |
InChI Key |
ZJDSPHKKVAACOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CCS)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1-thiol typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a thiolating agent. One common method is the reaction of the dioxolane derivative with thiourea followed by hydrolysis to yield the desired thiol compound . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting thiol-sensitive pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and other proteins, influencing biochemical pathways. The dioxolane ring provides structural stability and can enhance the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- 2,2-Dimethyl-1,3-dioxolan-4-one
Uniqueness
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1-thiol is unique due to the presence of both a dioxolane ring and a thiol group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wide range of chemical reactions. The thiol group also allows for specific interactions with biological molecules, making it valuable in biochemical and medicinal research .
Biological Activity
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1-thiol (CAS No. 2228795-18-2) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 162.25 g/mol. The structure includes a dioxolane ring and a thiol group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄O₂S |
| Molecular Weight | 162.25 g/mol |
| CAS Number | 2228795-18-2 |
| SMILES | CC1(C)OCC(CCS)O1 |
Antioxidant Properties
Research indicates that compounds with thiol groups often exhibit antioxidant properties due to their ability to donate electrons and neutralize free radicals. This characteristic is crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds with similar structures have been shown to inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays are essential for determining the safety profile of new compounds. While specific data on this compound is limited, related dioxolane derivatives have demonstrated varying levels of cytotoxicity against different cancer cell lines. Future studies should focus on evaluating the cytotoxic effects of this compound in vitro.
Study on Dioxolane Derivatives
A study published in the Journal of Medicinal Chemistry explored the biological activity of dioxolane derivatives. The findings suggested that modifications in the dioxolane structure could enhance biological activity, including improved antioxidant and antimicrobial properties .
Toxicological Assessments
Toxicology assessments are crucial for understanding the safety of new compounds. Current literature indicates that while some dioxolanes are well-tolerated in biological systems, comprehensive toxicological profiles for this compound remain to be established .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
